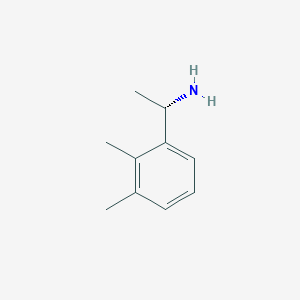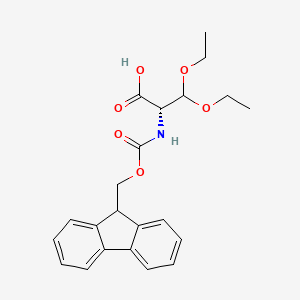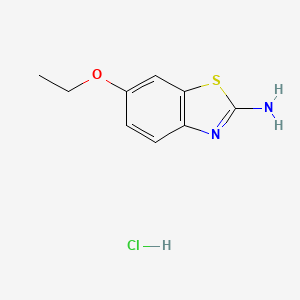![molecular formula C29H29N3O4S B12050203 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a unique combination of benzodioxin, triazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The key steps include:
-
Formation of the Benzodioxin Ring:
- Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.
-
Synthesis of the Triazole Ring:
- The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click” reaction. This step requires a copper(I) catalyst and is typically carried out in an aqueous or organic solvent.
-
Attachment of the Phenoxy Group:
- The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
-
Final Coupling Reaction:
- The final step involves coupling the benzodioxin, triazole, and phenoxy intermediates through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form strong interactions with metal ions, while the phenoxy and benzodioxin groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanone
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanone
Uniqueness: The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H29N3O4S |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C29H29N3O4S/c1-19(2)23-11-9-20(3)15-26(23)36-17-28-30-31-29(32(28)22-7-5-4-6-8-22)37-18-24(33)21-10-12-25-27(16-21)35-14-13-34-25/h4-12,15-16,19H,13-14,17-18H2,1-3H3 |
InChI Key |
RUWNDXYFJDWVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)


![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)



![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12050154.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)


